Cordycepin
Overview
Description
Cordycepin, also known as 3’-deoxyadenosine, is a nucleoside analog derived from the medicinal fungus Cordyceps. It is structurally similar to adenosine but lacks an oxygen atom at the 3’ position of its ribose sugar. This compound has been recognized for its diverse biological activities, including anticancer, antitumor, antioxidant, anti-inflammatory, hypoglycemic, and immunomodulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cordycepin can be synthesized through various methods. One effective method involves converting the 3’-OH group of adenosine into an iodide group, followed by dehalogenation to yield this compound. Another method includes a four-step process: 5’-OH protection, esterification, removal of the -O-tosyl group, and deprotection. The key step involves converting 5’-O-triphenylmethyladenosine to 3’-O-tosyl-5’-O-triphenylmethyladenosine using lithium aluminum hydride as a reducing agent .
Industrial Production Methods
Industrial production of this compound often involves the extraction from the fruiting bodies of Cordyceps militaris. Techniques such as ultrasonic-assisted extraction, pressurized extraction, Soxhlet extraction, and reflux extraction are commonly used. These methods aim to optimize yield and purity while minimizing solvent and time consumption .
Chemical Reactions Analysis
Types of Reactions
Cordycepin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to inhibit polyadenylation, activate AMP-activated protein kinase (AMPK), and reduce mammalian target of rapamycin (mTOR) signaling .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include lithium aluminum hydride, iodide, and various protecting groups such as triphenylmethyl. Reaction conditions often involve specific temperatures and solvents to ensure optimal yield and purity .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that retain its biological activity. These derivatives are often used in further research and drug development .
Scientific Research Applications
Cordycepin has a wide range of scientific research applications:
Chemistry: Used as a tool to investigate RNA processing and synthesis.
Biology: Studied for its effects on cell survival, proliferation, and inflammation.
Industry: Explored for its potential in making functional products such as kombucha.
Mechanism of Action
Cordycepin exerts its effects by inhibiting polyadenylation, activating AMP-activated protein kinase (AMPK), and reducing mammalian target of rapamycin (mTOR) signaling. These actions result in the induction of tumor cell apoptosis and a decrease in tumor cell proliferation. The compound also modulates the immune response within the tumor microenvironment .
Comparison with Similar Compounds
Cordycepin is similar to other nucleoside analogs such as adenosine, cytarabine, and vidarabine. its unique structure, lacking an oxygen atom at the 3’ position, gives it distinct biological activities. Unlike adenosine, this compound can inhibit RNA synthesis and metabolism, making it a valuable tool in molecular biology research .
List of Similar Compounds
- Adenosine
- Cytarabine
- Vidarabine
This compound’s unique properties and diverse applications make it a compound of significant interest in various scientific fields.
Properties
IUPAC Name |
2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolan-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(17)1-5(2-16)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEZSBMBBKLLBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859090 | |
Record name | 9-(3-Deoxypentofuranosyl)-9H-purin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00859090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73-03-0 | |
Record name | Cordycepin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401022 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cordycepin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63984 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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